molecular formula C11H13ClO4 B13587764 Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13587764
M. Wt: 244.67 g/mol
InChI Key: SYBZRNRDXVXBAJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(4-chloro-2-methoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanol.

    Substitution: 3-(4-methoxy-2-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active hydroxy acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-2-ethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-2-propoxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO4/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

SYBZRNRDXVXBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)O

Origin of Product

United States

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